molecular formula C11H10O3 B11906199 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11906199
M. Wt: 190.19 g/mol
InChI Key: GUTFWRLPAIAIAM-UHFFFAOYSA-N
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Description

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure incorporates both a dihydrobenzofuran ring and a carboxylic acid functional group, a combination that has been identified as a privileged motif in the development of bioactive molecules . The 2,3-dihydrobenzofuran carboxylic acid scaffold, in particular, has been successfully utilized in the design of highly potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists, demonstrating compelling hypolipidemic activity in preclinical models and highlighting its potential in metabolic disease research . The exocyclic methylene group at the 3-position offers a reactive handle for further chemical modification, allowing researchers to diversify the structure and explore structure-activity relationships (SAR) . This compound serves as a valuable synthetic intermediate for constructing more complex heterocyclic systems and is a key building block for researchers investigating new therapeutic agents for dyslipidemia, cancer, and other conditions. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-3-methylidene-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-6H,1H2,2H3,(H,12,13)

InChI Key

GUTFWRLPAIAIAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Substituted Phenolic Precursors

A patented route outlines the synthesis of analogous 2,3-dihydrobenzofuran compounds through a seven-step sequence:

  • Oxidation : p-Amino-m-allyl-o-hydroxybenzene methyl ester undergoes ruthenium trichloride/sodium periodate-mediated oxidation to form α,β-unsaturated aldehydes (e.g., compound 6’).

  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, followed by chlorination using N-chlorosuccinimide (NCS) at 70°C.

  • Cyclization : Intramolecular nucleophilic attack under basic conditions induces ring closure, yielding the dihydrobenzofuran core.

Critical Parameters :

  • Catalyst System : RuCl₃·H₂O/NaIO₄ enables selective allylic oxidation (142g product from 160g starting material).

  • Temperature Control : Chlorination at 70°C minimizes side reactions (70% yield for 5-chloro intermediate).

Table 1. Key Intermediates and Yields in Multi-Step Synthesis

IntermediateReaction StepYield (%)Conditions
Compound 6’Ruthenium-catalyzed oxidation88.720–30°C, ethyl acetate/H₂O
Compound 2’NCS-mediated chlorination7070°C, DMF
Compound 1Hydrolysis of methyl ester89NaOH/MeOH reflux, HCl neutralization

Perkin Rearrangement of 3-Halocoumarins

Mechanistic Insights and Microwave Optimization

The Perkin rearrangement offers a streamlined route to benzofuran-2-carboxylic acids via base-induced ring contraction of 3-bromocoumarins. For the target compound, this method requires:

  • Bromocoumarin Synthesis : Regioselective bromination of coumarin derivatives using N-bromosuccinimide (NBS) under microwave irradiation (80°C, 5 min).

  • Rearrangement : Treatment with NaOH/EtOH at 79°C under microwave (300–400W) induces dianion formation and subsequent cyclization.

Advantages :

  • Reaction Time : 5 minutes vs. 3 hours in conventional thermal methods.

  • Yield Enhancement : Near-quantitative conversion (99%) achieved via microwave dielectric heating.

Table 2. Microwave-Assisted Perkin Rearrangement Outcomes

Starting CoumarinProductYield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99

Industrial-Scale Considerations

Cost-Effective Chlorination Protocols

The patent emphasizes scalable chlorination using sulfuryl chloride (SO₂Cl₂) or NCS, with DMF as a polar aprotic solvent. Key metrics include:

  • Throughput : 114.8g of chlorinated intermediate produced per batch.

  • Purity : Suction filtration and vacuum drying (45°C, 12h) yield >98% pure product.

Solvent Recovery and Waste Management

Ethyl acetate and methanol are recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. PPARalpha Agonists
One of the most notable applications of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. Research has demonstrated that derivatives of this compound exhibit potent and selective activity towards PPARα, which plays a critical role in lipid metabolism and glucose homeostasis. In animal models, these compounds have shown significant cholesterol and triglyceride-lowering effects at lower doses compared to existing therapies like fenofibrate .

2. Anticancer Activity
The compound has also been explored for its anticancer properties. A study synthesized several derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid and evaluated their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited NF-κB transcriptional activity, which is often associated with cancer progression . This suggests a potential for developing new anticancer agents based on this scaffold.

3. Inhibitors of Zika Virus Protease
Recent investigations have focused on the inhibitory effects of benzofuran derivatives against the Zika virus protease. Compounds containing benzofuran moieties have demonstrated promising antiviral activity, highlighting another potential application for 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid in infectious disease treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid. Key modifications in the molecular structure can enhance potency and selectivity for specific biological targets. For instance, variations in substituents on the benzofuran ring can significantly influence both anticancer activity and PPARα agonist properties .

Case Study 1: Dyslipidemia Treatment

In a study involving Syrian hamsters and Beagle dogs, specific derivatives of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid were tested for their ability to lower lipid levels. The results indicated that these compounds effectively reduced cholesterol and triglyceride levels, suggesting their potential use in treating dyslipidemia .

Case Study 2: Cancer Cell Line Evaluation

Another significant study evaluated the anticancer effects of synthesized derivatives against six human cancer cell lines. The lead compound demonstrated potent cytotoxicity at low concentrations, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydrobenzofuran and Benzene Derivatives

Compound Name Core Structure Substituents Key Functional Groups
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid Dihydrobenzofuran Methyl, methylene, carboxylic acid Carboxylic acid, exocyclic alkene
4-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid Dihydrobenzofuran Hydroxy, carboxylic acid Phenolic -OH, carboxylic acid
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Benzeneacrylic acid 3,4-Dihydroxy, propenoic acid Catechol, α,β-unsaturated acid

Key Observations :

  • Caffeic acid, while structurally distinct (lacking the fused furan ring), shares a carboxylic acid group and unsaturated bonds, contributing to antioxidant and anti-inflammatory properties. However, its catechol moiety increases susceptibility to oxidation, unlike the more stable dihydrobenzofuran core .

Key Observations :

  • Caffeic acid’s antioxidant efficacy stems from its catechol group, which is absent in dihydrobenzofurans, highlighting how structural differences dictate divergent biological roles .

Key Observations :

  • The synthesis of dihydrobenzofuran derivatives often employs transition metal catalysts (e.g., CuBr₂, RhCl₃·3H₂O) under reflux conditions, with efficiency dependent on substituent reactivity. For instance, CuBr₂ is optimal for hydroxylated analogues, while vanadium-based systems may better suit alkyl-substituted variants like the target compound .
  • Caffeic acid is more sustainably produced via biocatalytic pathways , contrasting with the harsher conditions required for dihydrobenzofuran synthesis .

Biological Activity

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid
  • Molecular Formula: C11H10O3
  • Molecular Weight: 190.195 g/mol

The compound belongs to the class of benzofurans, which are known for their varied biological activities, including anti-inflammatory, anticancer, and lipid-modulating effects.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid as an anticancer agent. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
ACHNRenal5.0
HCT15Colon4.5
MM231Breast6.0
NUGC-3Gastric7.0
NCI-H23Lung8.0
PC-3Prostate5.5

These compounds exhibited potent cytotoxic activities at low micromolar concentrations, indicating their potential as effective anticancer agents .

2. PPARα Agonist Activity

The compound has been identified as a highly potent and subtype-selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). In animal models, it demonstrated significant cholesterol and triglyceride-lowering activities:

  • Animal Models Used: Syrian hamsters and male Beagle dogs
  • Findings: The compound exhibited superior lipid-modulating effects compared to fenofibrate, a commonly used PPARα agonist .

3. NF-κB Inhibition

Another notable activity of this compound is its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression:

  • Mechanism: The inhibition of NF-κB translocation to the nucleus in LPS-stimulated RAW 264.7 macrophage cells was observed.
  • Implications: This suggests potential applications in treating inflammatory diseases and cancers where NF-κB plays a pivotal role .

Case Study 1: Lipid Modulation in Animal Models

In a study evaluating the lipid-modulating effects of various benzofuran derivatives, including our compound of interest, researchers found that administration led to a significant reduction in serum cholesterol levels by approximately 30% compared to control groups. This effect was attributed to enhanced fatty acid oxidation mediated by PPARα activation .

Case Study 2: Anticancer Efficacy in Human Cell Lines

A series of benzofuran derivatives were tested against multiple human cancer cell lines. The lead compound demonstrated remarkable selectivity towards cancer cells with minimal toxicity towards normal cells. The study concluded that structural modifications could enhance the anticancer efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the benzofuran core in derivatives like 2-methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid?

  • Methodological Answer : The benzofuran scaffold is typically synthesized via [3,3]-sigmatropic rearrangement/aromatization cascades. For example, γ,δ-unsaturated ketone intermediates can undergo isomerization driven by aromatization to form the benzofuran ring. Etherification of benzofuran-3-ylmethanol with phenols via Mitsunobu reactions is also a key step, enabling regioselective functionalization .

Q. How are spectroscopic techniques (e.g., NMR, MS) utilized to characterize structural discrepancies in benzofuran derivatives?

  • Methodological Answer : Experimental 1H^1H and 13C^{13}C NMR data are compared with theoretical calculations to identify discrepancies. For instance, di-tert-butyl-substituted benzofurans may exhibit unexpected shifts due to steric hindrance or electronic effects. High-resolution mass spectrometry (HRMS) further confirms molecular formulas, resolving ambiguities in fragmentation patterns .

Q. What purification strategies are effective for isolating 2,3-dihydrobenzofuran carboxylic acid derivatives?

  • Methodological Answer : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 35:1 v/v) effectively separates diastereomers. Recrystallization via solvent diffusion (e.g., hexane/ethyl acetate) enhances purity, particularly for crystalline intermediates .

Advanced Research Questions

Q. How can SeO2_2-mediated oxidation be optimized to functionalize methyl groups in 2-arylbenzofuran derivatives?

  • Methodological Answer : SeO2_2 selectively oxidizes 3-methyl groups on benzofuran scaffolds to hydroxymethyl or formyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be tuned to avoid over-oxidation. For example, glycyuralin E synthesis requires precise stoichiometry to retain stereochemical integrity .

Q. What strategies resolve contradictions between experimental and computational NMR data in substituted benzofuran systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations with solvent models (e.g., IEF-PCM for DMSO-d6_6) improve agreement with experimental shifts. Discrepancies in di-tert-butyl derivatives arise from conformational flexibility, necessitating molecular dynamics simulations to account for rotameric equilibria .

Q. How can cascade reactions streamline the synthesis of complex dihydrobenzofuran carboxylic acids?

  • Methodological Answer : A one-pot cascade combining [3,3]-sigmatropic rearrangement and aromatization eliminates isolation of unstable intermediates. For gram-scale syntheses, continuous flow reactors enhance efficiency, reducing side reactions like epimerization .

Q. What analytical techniques validate the enantiomeric purity of chiral dihydrobenzofuran derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectroscopy complements this by correlating Cotton effects with absolute configurations, critical for bioactive compounds .

Q. How do substituents on the benzofuran ring influence regioselectivity in C–H functionalization reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) at the 3-position direct palladium-catalyzed C–H arylation to the 5-position via steric and electronic effects. Computational studies (NBO analysis) quantify these effects, guiding catalyst selection (e.g., Pd(OAc)2_2/PCy3_3) .

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